molecular formula C11H9ClN4S B5550894 3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

Cat. No. B5550894
M. Wt: 264.73 g/mol
InChI Key: KXUXFXLSEGCVPS-UHFFFAOYSA-N
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Description

3-Chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is a compound of interest due to its structural significance in organic chemistry, involving a triazole ring, which is known for its versatility and applications in various fields of chemistry and pharmacology. Although specific studies directly focusing on this compound are scarce, research on similar triazole derivatives provides insights into their potential applications and chemical behavior.

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile, involves reactions of chloronitrile with triazole-thiol compounds in the presence of sodium hydroxide in propanol. These methods allow for the preparation of compounds with a triazole core and nitrile functionality, indicating a pathway that could be applied to synthesize the compound of interest (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using spectroscopic methods such as IR spectrophotometry and NMR, which confirm the presence of the triazole ring and nitrile group. This analytical approach ensures the correct identification and purity of the synthesized compounds, including their structural and electronic configurations (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactions, primarily due to the reactivity of the triazole ring and the nitrile group. These functionalities can participate in various organic reactions, including cycloadditions, substitutions, and transformations into other heterocyclic systems. The presence of the chloro and methylthio groups further influences the chemical behavior, offering diverse pathways for chemical modifications (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Future Directions

The future directions for the study of “3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile” could involve further exploration of its nonlinear optical properties , as well as its potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

properties

IUPAC Name

3-chloro-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4S/c1-16-7-14-15-11(16)17-6-9-3-2-8(5-13)4-10(9)12/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUXFXLSEGCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}benzonitrile

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